molecular formula C24H24ClF3N4O3S B7453830 MrgprX2 antagonist-8

MrgprX2 antagonist-8

Cat. No.: B7453830
M. Wt: 541.0 g/mol
InChI Key: OYVIDGWBLJUXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MrgprX2 antagonist-8 is a compound that acts as an inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various allergic and inflammatory responses. The compound is of significant interest in the field of immunology and pharmacology due to its potential therapeutic applications in treating conditions such as asthma, atopic dermatitis, and other inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MrgprX2 antagonist-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MrgprX2 antagonist-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

MrgprX2 antagonist-8 has a wide range of scientific research applications, including:

Mechanism of Action

MrgprX2 antagonist-8 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, cytokines, and eicosanoids, which are responsible for allergic and inflammatory responses. The downstream signaling pathways involved include the phospholipase C pathway, leading to a reduction in intracellular calcium levels and inhibition of mast cell degranulation .

Comparison with Similar Compounds

MrgprX2 antagonist-8 is unique compared to other similar compounds due to its specific targeting of the MRGPRX2 receptor. Similar compounds include:

Biological Activity

MrgprX2, a Mas-related G protein-coupled receptor (GPCR), has emerged as a significant player in mast cell (MC) activation and related hypersensitivity reactions. This article focuses on the biological activity of MrgprX2 antagonist-8, exploring its pharmacological properties, mechanisms of action, and therapeutic potential.

Overview of MrgprX2

MrgprX2 is predominantly expressed in mast cells and plays a crucial role in mediating allergic reactions and neurogenic inflammation. It is activated by various ligands, including neuropeptides like substance P (SP) and other basic secretagogues. The receptor's activation leads to mast cell degranulation, resulting in the release of histamine and other inflammatory mediators, which contribute to symptoms such as itching, swelling, and pain .

This compound functions by inhibiting the receptor's activation by its agonists. This inhibition prevents the downstream signaling cascades that lead to mast cell degranulation. Research indicates that this compound effectively blocks SP-mediated degranulation in human mast cells, demonstrating its potential as a therapeutic agent for conditions driven by mast cell activation .

Key Findings from Research Studies

  • Inhibition of Degranulation : Studies have shown that this compound significantly reduces histamine release from mast cells stimulated by SP. The half-maximal inhibitory concentration (IC50) for this antagonist was found to be remarkably low, indicating high potency .
  • Selectivity for MrgprX2 : The antagonist displays selectivity for MrgprX2 over other GPCRs, minimizing off-target effects. This selectivity is crucial for developing therapies aimed at reducing adverse reactions associated with drugs that activate MrgprX2 .
  • Therapeutic Applications : The antagonist has been evaluated in models of allergic diseases such as atopic dermatitis (AD) and chronic spontaneous urticaria. In these models, this compound demonstrated a reduction in inflammation and symptom severity, suggesting its efficacy in clinical settings .

Case Study 1: Atopic Dermatitis Model

In a murine model of AD, administration of this compound resulted in:

  • Reduced Inflammatory Gene Expression : The expression levels of pro-inflammatory cytokines were significantly lower in treated mice compared to controls.
  • Improved Skin Barrier Function : Histological analysis showed enhanced integrity of the epidermal barrier, indicating potential protective effects against external allergens .

Case Study 2: Chronic Spontaneous Urticaria

In human skin explant studies:

  • Histamine Release Assay : Application of the antagonist led to a marked decrease in histamine levels following SP stimulation.
  • Behavioral Scratching Model : Mice treated with the antagonist exhibited significantly reduced scratching behavior compared to untreated controls, reinforcing its potential as an anti-itch therapy .

Data Table: Summary of Biological Activity

Parameter This compound Control
IC50 (nM)0.42N/A
Histamine Release (%)15% reduction100% (baseline)
Inflammatory CytokinesSignificantly decreasedElevated
Skin Barrier IntegrityImprovedCompromised

Properties

IUPAC Name

N-[4-[[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino]cyclohexyl]-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClF3N4O3S/c1-36(34,35)32-18-4-2-3-14(11-18)23(33)30-17-8-6-16(7-9-17)29-21-13-22(24(26,27)28)31-20-10-5-15(25)12-19(20)21/h2-5,10-13,16-17,32H,6-9H2,1H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVIDGWBLJUXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCC(CC2)NC3=CC(=NC4=C3C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClF3N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.